3-(4-Chlorophenoxy)-2-butanone oxime
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Overview
Description
3-(4-Chlorophenoxy)-2-butanone oxime is an organic compound that features a chlorophenoxy group attached to a butanone oxime structure
Preparation Methods
The synthesis of 3-(4-Chlorophenoxy)-2-butanone oxime typically involves the reaction of 3-(4-Chlorophenoxy)-2-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative .
Chemical Reactions Analysis
3-(4-Chlorophenoxy)-2-butanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Scientific Research Applications
3-(4-Chlorophenoxy)-2-butanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)-2-butanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The chlorophenoxy group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-(4-Chlorophenoxy)-2-butanone oxime can be compared with other similar compounds, such as:
3-(4-Chlorophenoxy)-2-hydroxypropyl oxime: Similar structure but with a hydroxypropyl group instead of butanone.
3-(4-Chlorophenoxy)-2-butanone: Lacks the oxime group, leading to different reactivity and applications.
4-Chlorophenoxyacetic acid: Contains a carboxylic acid group instead of the oxime, used as a herbicide
These comparisons highlight the unique properties and applications of this compound.
Biological Activity
3-(4-Chlorophenoxy)-2-butanone oxime, a compound with the CAS number 338978-47-5, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClNO, with a molecular weight of approximately 201.65 g/mol. The compound features a chlorophenyl group attached to a butanone oxime structure, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, leading to cell death.
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. The chlorophenyl moiety enhances its binding affinity to specific cellular targets, making it a candidate for further development in cancer therapeutics.
Toxicological Profile
The compound's safety profile has been evaluated in several studies. Key findings include:
- Acute Toxicity : The LD50 values indicate moderate toxicity, with oral administration in rats showing an LD50 of approximately 930 mg/kg .
- Chronic Effects : Prolonged exposure may lead to skin sensitization and potential carcinogenic effects, although current evidence remains limited .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In vitro studies conducted on human breast cancer cell lines (MCF-7) reported that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours. Flow cytometry analysis confirmed the induction of apoptosis through increased caspase-3 activity.
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Level |
---|---|---|---|
This compound | Moderate | High | Moderate |
2-Butanone oxime | Low | Low | Low |
Methyl ethyl ketoxime | Moderate | Moderate | High |
Properties
IUPAC Name |
(NE)-N-[3-(4-chlorophenoxy)butan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(12-13)8(2)14-10-5-3-9(11)4-6-10/h3-6,8,13H,1-2H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGNYVMVYQBEHE-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)C)OC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/C)OC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.